2,5-Dibromothieno[2,3-b]pyridine
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Overview
Description
2,5-Dibromothieno[2,3-b]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the thienopyridine family, which is known for its diverse pharmacological and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromothieno[2,3-b]pyridine typically involves the bromination of thieno[2,3-b]pyridine. One common method is the direct bromination using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination and to ensure high yield .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure scalability and cost-effectiveness. The bromination reaction can be conducted in large reactors with controlled temperature and stirring to achieve consistent product quality. The use of recyclable solvents and catalysts is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromothieno[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.
Reduction Reactions: The compound can be reduced to form thieno[2,3-b]pyridine derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions include various substituted thieno[2,3-b]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
2,5-Dibromothieno[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer, antifungal, and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Dibromothieno[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit certain kinases and disrupt cellular signaling pathways. The bromine atoms enhance its binding affinity to these targets, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: Lacks the bromine atoms, making it less reactive.
2,5-Dibromopyridine: Similar structure but without the sulfur atom, leading to different reactivity and applications.
Thieno[3,2-b]thiophene: Contains two thiophene rings, offering different electronic properties.
Uniqueness
2,5-Dibromothieno[2,3-b]pyridine is unique due to the presence of both bromine atoms and the thienopyridine structure. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
Properties
IUPAC Name |
2,5-dibromothieno[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NS/c8-5-1-4-2-6(9)11-7(4)10-3-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNOZEJBUZLYPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(SC2=NC=C1Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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